Liafensine - 1198790-53-2

Liafensine

Catalog Number: EVT-272812
CAS Number: 1198790-53-2
Molecular Formula: C24H22N4
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Liafensine is a member of isoquinolines.
Liafensine is under investigation in clinical trial NCT00892840 (Multiple-Ascending Dose Study).
Overview

Liafensine, also known as BMS-820836, is a chemical compound classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It was developed by Bristol-Myers Squibb and has been investigated for its potential therapeutic applications in treating various psychiatric and neurological disorders, including depression and anxiety .

Source and Classification

Liafensine is derived from a class of compounds that modulate neurotransmitter levels in the brain by inhibiting their reuptake. This compound specifically targets serotonin, norepinephrine, and dopamine transporters, thus increasing the availability of these neurotransmitters in the synaptic cleft. The chemical classification of Liafensine falls under the category of psychoactive substances due to its effects on mood and behavior .

Synthesis Analysis

Methods

The synthesis of Liafensine involves several steps, typically starting from simpler organic precursors. The general synthetic route includes:

  1. Formation of Key Intermediates: The synthesis often begins with the preparation of key intermediates that contain functional groups necessary for further modifications.
  2. Coupling Reactions: Various coupling reactions are employed to link different molecular fragments, leading to the formation of the core structure of Liafensine.
  3. Final Modifications: The final steps usually involve the introduction of specific substituents that enhance the pharmacological properties of the compound.

Technical Details

The synthesis may utilize techniques such as high-performance liquid chromatography for purification and characterization, while methods like mass spectrometry and nuclear magnetic resonance spectroscopy are employed for structural confirmation .

Molecular Structure Analysis

Structure

Liafensine has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C₁₁H₁₄ClN₃O, indicating the presence of chlorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen.

Data

  • Molecular Weight: Approximately 227.7 g/mol
  • Structural Features: The compound features a bicyclic structure that is essential for its biological activity, with specific stereochemistry that influences its interaction with neurotransmitter transporters .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in the synthesis of Liafensine include:

  1. Electrophilic Aromatic Substitution: Used to introduce substituents onto aromatic rings.
  2. Reduction Reactions: Employed to convert certain functional groups into more reactive forms or to achieve desired stereochemistry.
  3. Formation of Amides: Key in building the final structure by linking different molecular fragments through amide bonds.

Technical Details

These reactions are carefully controlled under specific conditions (temperature, pressure, solvent) to optimize yield and purity. Analytical techniques are crucial at each stage to monitor reaction progress and product formation .

Mechanism of Action

Process

Liafensine's mechanism of action involves the inhibition of serotonin, norepinephrine, and dopamine reuptake transporters. By blocking these transporters, Liafensine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of compounds containing amines and halogens; care must be taken during handling .
Applications

Liafensine has been primarily investigated for its potential use in treating mood disorders such as depression and anxiety. Its ability to modulate neurotransmitter levels makes it a candidate for further research into psychiatric treatments. Additionally, ongoing studies aim to explore its efficacy in other neurological conditions where neurotransmitter dysregulation is implicated .

Introduction to Liafensine

Historical Development and Pharmacological Classification

Liafensine (developmental codes: BMS-820836, DB-104) originated from research by AMRI and Bristol-Myers Squibb (BMS) as a novel antidepressant targeting major depressive disorder (MDD). Classified pharmacologically as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), it simultaneously inhibits the reuptake of all three monoamine neurotransmitters. Initial Phase II clinical trials demonstrated comparable efficacy to established antidepressants escitalopram and duloxetine. However, BMS paused development in 2013 due to insufficient superiority over existing therapies and concerns about side-effect profiles and abuse potential. In 2022, Denovo Biopharma acquired the compound, leveraging its proprietary biomarker platform to revitalize clinical development, particularly for treatment-resistant depression (TRD) [1] [2] [6]. The FDA granted Fast Track designation in 2024, accelerating its development pathway based on a precision medicine approach utilizing the biomarker DGM4 [8] [10].

Table 1: Key Developmental Milestones for Liafensine

YearEventDeveloper/Sponsor
Pre-2013Phase II trials for MDDBristol-Myers Squibb
2013Development pausedBristol-Myers Squibb
2022Clinical trial restartDenovo Biopharma
2024Fast Track designation; Positive Phase 2b results for TRDDenovo Biopharma

Structural and Mechanistic Uniqueness as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)

Liafensine is a small molecule with the chemical formula C~24~H~22~N~4~ and a molar mass of 366.468 g/mol. Structurally, it features a tetrahydroisoquinoline core linked to an aminopyridazine group, optimized for high-affinity binding to monoamine transporters [1] [5]. Mechanistically, it functions as a potent triple reuptake inhibitor, exhibiting nanomolar affinity for the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Critical inhibitory concentrations (IC~50~) are:

  • SERT: 1.08 nM
  • DAT: 5.67 nM
  • NET: 7.99 nM [5]

This balanced inhibition profile distinguishes liafensine from conventional antidepressants:

  • SSRIs (e.g., fluoxetine) primarily target SERT.
  • SNRIs (e.g., duloxetine) inhibit SERT and NET but lack significant DAT activity.By incorporating dopamine reuptake inhibition, liafensine modulates mesolimbic reward pathways implicated in motivation and anhedonia—symptoms often refractory to SSRIs/SNRIs [3] . The compound’s stereochemistry (notably the (4S) configuration) further optimizes transporter engagement [1].

Table 2: Neurotransmitter Transporter Affinity Profile of Liafensine

TransporterTargetIC~50~ (nM)Selectivity Ratio
SERTSerotonin reuptake inhibition1.081.0 (Reference)
DATDopamine reuptake inhibition5.67~5.3x lower
NETNorepinephrine reuptake inhibition7.99~7.4x lower

Significance in Addressing Treatment-Resistant Depression (TRD)

Treatment-resistant depression (TRD) is defined by inadequate response to ≥2 first-line antidepressants (e.g., SSRIs/SNRIs) administered at adequate dose/duration. It affects ~30% of MDD patients, correlating with severe symptoms, chronicity, and functional impairment [4] [7]. Liafensine addresses TRD through two innovative strategies:

  • Multimodal Neurotransmitter Modulation: By enhancing dopaminergic signaling alongside serotonergic/noradrenergic activity, liafensine targets TRD symptoms like anhedonia, psychomotor retardation, and cognitive dysfunction—domains where mono- or dual-mechanism antidepressants often fail [3] .
  • Biomarker-Guided Therapy: Denovo’s DGM4 biomarker (a genetic variant) identifies patients most likely to respond. In the Phase 2b ENLIGHTEN trial (N=197 TRD patients), DGM4-positive recipients of liafensine showed:
  • 4.4-point improvement in MADRS (Montgomery-Åsberg Depression Rating Scale) vs. placebo at 6 weeks (p=0.0056) [10].
  • 36% greater improvement in functional disability (Sheehan Disability Scale) [10].
  • Symptom reduction exceeding 40% compared to some approved TRD therapies [10].

This precision approach mitigates the heterogeneity of depression and represents a paradigm shift for CNS drug development. Current FDA-approved TRD treatments (e.g., esketamine, atypical antipsychotic augmentation) face limitations including dissociation, metabolic side effects, or complex administration requirements [7] [8]. Liafensine’s favorable safety and oral bioavailability position it as a potential first-line TRD therapeutic if approved, particularly for DGM4-enriched populations [8] [10].

Table 3: Key Outcomes from Liafensine's Phase 2b ENLIGHTEN Trial

EndpointResult (vs. Placebo)Statistical Significance
MADRS Total Score Change (Primary)+4.4-point improvementp = 0.0056
Clinical Global Impression-Severity+36% improvementNot reported
Sheehan Disability Scale+36% improvementNot reported

Properties

CAS Number

1198790-53-2

Product Name

Liafensine

IUPAC Name

6-[(4S)-2-methyl-4-naphthalen-2-yl-3,4-dihydro-1H-isoquinolin-7-yl]pyridazin-3-amine

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1

InChI Key

VCIBGDSRPUOBOG-QFIPXVFZSA-N

SMILES

NC1=NN=C(C2=CC3=C(C=C2)[C@H](C4=CC=C5C=CC=CC5=C4)CN(C)C3)C=C1

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-820836; BMS 820836; BMS820836; Liafensine

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4

Isomeric SMILES

CN1C[C@H](C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.